molecular formula C20H23FN4O2 B10980838 N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10980838
M. Wt: 370.4 g/mol
InChI Key: JOWVCUVYAOBIDD-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a carboxamide group, along with a fluorobenzylamino moiety. Its molecular formula is C20H22FN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-fluorobenzylamine with an appropriate acylating agent to form the fluorobenzylamino intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H23FN4O2/c21-17-8-6-16(7-9-17)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,26)(H,23,27)

InChI Key

JOWVCUVYAOBIDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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